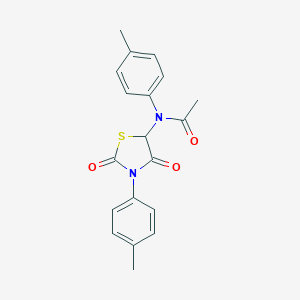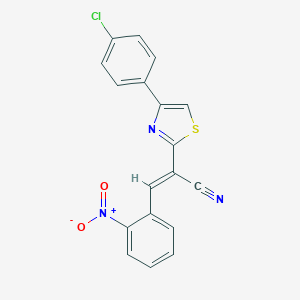
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acrylonitrile family of compounds and has been found to possess unique properties that make it useful in various fields of research. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile involves the synthesis of the starting materials followed by the reaction of these materials to form the final product.
Starting Materials
4-chlorobenzoic acid, thiourea, 2-nitrobenzaldehyde, ethyl cyanoacetate, sodium ethoxide, sodium hydroxide, acetic acid, ethanol, wate
Reaction
The first step involves the synthesis of 4-(4-chlorophenyl)thiazol-2-amine by reacting 4-chlorobenzoic acid with thiourea in the presence of sodium ethoxide and ethanol., The second step involves the synthesis of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile by reacting 4-(4-chlorophenyl)thiazol-2-amine with 2-nitrobenzaldehyde and ethyl cyanoacetate in the presence of acetic acid and sodium hydroxide., The final product is obtained by purification of the crude product using water and recrystallization.
Mechanism Of Action
The mechanism of action of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical And Physiological Effects
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases. The compound has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant effects.
Advantages And Limitations For Lab Experiments
One of the main advantages of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is its potent antitumor activity. This makes it useful in the development of new cancer therapies. The compound also possesses anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various inflammatory diseases. However, one of the limitations of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile is that its mechanism of action is not fully understood, which may limit its further development as a therapeutic agent.
Future Directions
There are several future directions for the study of (E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile. One potential direction is the development of new cancer therapies based on the compound's potent antitumor activity. Another potential direction is the study of the compound's anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and to identify potential targets for therapeutic intervention. Additionally, the compound's pharmacokinetic and pharmacodynamic properties need to be further studied to determine its potential as a therapeutic agent.
Scientific Research Applications
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in scientific research. It has been found to possess unique properties that make it useful in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been found to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. It has also been found to possess anti-inflammatory and antioxidant properties, making it useful in the treatment of various inflammatory diseases.
properties
IUPAC Name |
(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN3O2S/c19-15-7-5-12(6-8-15)16-11-25-18(21-16)14(10-20)9-13-3-1-2-4-17(13)22(23)24/h1-9,11H/b14-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNLVQWPBYIEQI-NTEUORMPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,8-Diethoxy-6-[4-(heptyloxy)phenyl]-1,3-dimethylcyclohepta[c]furanium](/img/structure/B377860.png)
![3-bromo-N-(2,2,2-trichloro-1-{[(2-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B377861.png)
![4-chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B377862.png)
![1-[5-hydroxy-2-methyl-1-phenyl-4-(phenyldiazenyl)-1H-indol-3-yl]ethanone](/img/structure/B377863.png)
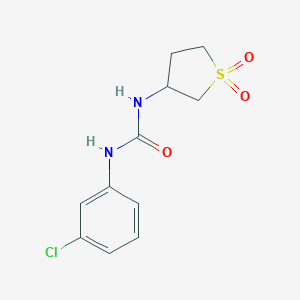
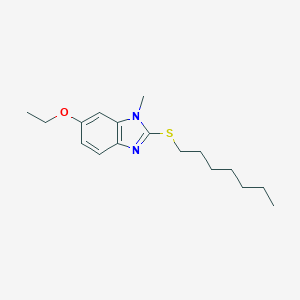
![3-allyl-2-(methylsulfanyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B377871.png)
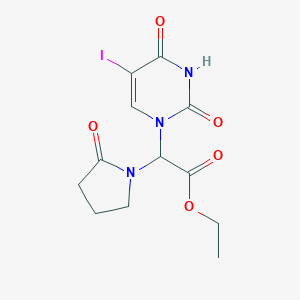
![(E)-2,2,2-trifluoro-1-(4-methylpiperazin-1-yl)-N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]ethanimine](/img/structure/B377873.png)
![4-{Acetyl[(4-methylphenyl)sulfonyl]amino}-2,6-dichlorophenyl acetate](/img/structure/B377876.png)
![2-hydroxy-N-methyl-N-[(trimethylsilyl)methyl]benzamide](/img/structure/B377878.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B377882.png)
![2-[2-(4-Ethoxy-phenyl)-4-phenyl-4H-chromen-3-ylmethylene]-malononitrile](/img/structure/B377883.png)
